4-Hydroxy Clonidine Hydrochloride

Radioimmunoassay Immunoassay Interference Metabolite Cross-Reactivity

Procure 4-Hydroxy Clonidine Hydrochloride (ST 666 HCl) as the definitive reference standard for clonidine bioanalysis. This primary metabolite exhibits indistinguishable antibody cross-reactivity from the parent drug, making it critical for RIA/ELISA specificity validation to prevent plasma concentration overestimation. Its increased polarity and inability to cross the blood-brain barrier distinguish it pharmacologically from clonidine, enabling its use as a negative control in CNS penetration studies. Sourced specifically for CYP2D6 biomarker research and LC-MS/MS method development where retention time resolution from clonidine is required.

Molecular Formula C₉H₁₀Cl₃N₃O
Molecular Weight 282.55
CAS No. 86861-28-1
Cat. No. B1141014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Clonidine Hydrochloride
CAS86861-28-1
Synonyms3,5-Dichloro-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]phenol Hydrochloride;  p-Hydroxyclonidine Hydrochloride;  ST 666 Hydrochloride; 
Molecular FormulaC₉H₁₀Cl₃N₃O
Molecular Weight282.55
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=C(C=C2Cl)O)Cl.Cl
InChIInChI=1S/C9H9Cl2N3O.ClH/c10-6-3-5(15)4-7(11)8(6)14-9-12-1-2-13-9;/h3-4,15H,1-2H2,(H2,12,13,14);1H
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy Clonidine Hydrochloride (CAS 86861-28-1): Procurement Specifications and Analytical Utility as a Clonidine Metabolite


4-Hydroxy Clonidine Hydrochloride (also known as p-hydroxyclonidine or ST 666 hydrochloride) is the primary metabolite of clonidine, a centrally acting α2-adrenergic agonist used in the treatment of hypertension and attention-deficit/hyperactivity disorder . This compound, with the molecular formula C9H9Cl2N3O·HCl and a molecular weight of 282.55 g/mol, is formed via hepatic 4-hydroxylation catalyzed by CYP2D6 and other P450 isoforms [1][2]. As a key reference standard, it is primarily procured for analytical method development and validation, as it exhibits potent cross-reactivity with clonidine antibodies, making its resolution critical for accurate clonidine quantification [3].

Why 4-Hydroxy Clonidine Hydrochloride Cannot Be Replaced by Generic Clonidine Analogs in Bioanalytical and Pharmacological Workflows


Although 4-Hydroxy Clonidine is structurally derived from clonidine, it possesses a distinct pharmacological and physicochemical fingerprint that precludes its use as a direct substitute for the parent drug or other in-class analogs such as lofexidine or guanfacine. Critically, the 4-hydroxy substitution increases molecular polarity, which significantly alters its blood-brain barrier penetration and α2-adrenergic receptor binding potency compared to clonidine [1][2]. Furthermore, in analytical contexts, 4-Hydroxy Clonidine demonstrates antibody cross-reactivity that is indistinguishable from clonidine in some immunoassays, whereas other clonidine metabolites do not, making the specific procurement of the 4-hydroxy standard essential for method specificity validation [3][4]. The following evidence details these quantifiable points of differentiation to guide precise scientific selection.

Product-Specific Quantitative Differentiation: 4-Hydroxy Clonidine Hydrochloride (CAS 86861-28-1) vs. Clonidine and Related Analogs


Analytical Cross-Reactivity: Potent Antibody Displacement Differentiates 4-Hydroxy Clonidine from Other Clonidine Metabolites

In radioimmunoassay (RIA) systems developed for clonidine quantification, 4-hydroxyclonidine demonstrates antibody cross-reactivity that is as potent as the parent drug clonidine itself, whereas the metabolite 2,6-dichlorophenylguanidine shows no detectable cross-reactivity [1][2]. This specific cross-reactivity pattern, confirmed independently by two research groups, necessitates the procurement of a pure 4-hydroxyclonidine standard to validate assay selectivity and establish appropriate extraction protocols to avoid overestimation of plasma clonidine concentrations.

Radioimmunoassay Immunoassay Interference Metabolite Cross-Reactivity Bioanalytical Method Validation

α2-Adrenergic Receptor Binding Affinity: Reduced Target Engagement Compared to Clonidine in Rat Cortex Membranes

In direct competition binding assays using [³H]clonidine on rat cerebral cortex membranes, 4-hydroxyclonidine was a less effective displacer of radioligand binding than the parent compound clonidine [1]. This reduced displacement potency correlates with the compound's increased polarity relative to clonidine as determined by octanol/phosphate buffer partition coefficients [1]. Notably, within the same assay system, lofexidine and tiamenidine also exhibited lower potency than clonidine in displacing [³H]clonidine binding, placing 4-hydroxyclonidine among several clonidine analogs with attenuated receptor affinity [1].

Receptor Binding Assay α2-Adrenoceptor Pharmacology Radioligand Displacement Structure-Activity Relationship

In Vivo Antihypertensive Efficacy: Attenuated Systemic Response Differentiates 4-Hydroxyclonidine from Clonidine in Rabbit Model

In anesthetized rabbits, p-hydroxy-clonidine-hydrobromide (St 666) induced only weak decreases in blood pressure following intravenous (i.v.) injection compared to the strong blood pressure reduction observed with clonidine at the same dose and route [1]. In contrast, following direct intracisternal (i.ci.) injection, both compounds produced significant blood pressure decreases, though the magnitude of the response to 4-hydroxyclonidine was still to a lesser extent than clonidine itself [1]. This differential response profile between systemic and central administration routes confirms that the 4-hydroxy metabolite has limited ability to cross the blood-brain barrier and access central α2-adrenergic sites after peripheral administration.

Antihypertensive Activity In Vivo Pharmacology Cardiovascular Research Metabolite Pharmacodynamics

Metabolic Formation Pathway: CYP2D6-Dependent 4-Hydroxylation Provides Differential Diagnostic Value for Pharmacogenetic Studies

In vitro metabolism studies using 17 cDNA-expressed human P450 enzymes and pooled human liver microsomes identified five CYP isoforms capable of catalyzing clonidine 4-hydroxylation to form 4-hydroxyclonidine: CYP2D6, CYP1A2, CYP3A4, CYP1A1, and CYP3A5 [1][2]. Selective inhibition studies further demonstrated that CYP2D6 accounts for approximately two-thirds (≈67%) of the total 4-hydroxylation activity in human liver microsomes, while the remaining one-third is attributable to the combined activity of CYP1A2, CYP3A4, CYP1A1, and CYP3A5 [1][2]. This isoform-specific contribution profile is distinct from the metabolic pathways of structurally related analogs such as lofexidine and guanfacine, which involve different CYP isoform dependencies.

Cytochrome P450 Metabolism CYP2D6 Pharmacogenetics Drug Metabolism Pregnancy Pharmacokinetics

Physicochemical Property Differentiation: Increased Polarity Relative to Clonidine Limits CNS Penetration and Alters Bioanalytical Behavior

As determined by apparent partition coefficients in an octanol/phosphate buffer system, 4-hydroxyclonidine exhibits greater polarity than the parent compound clonidine [1]. This increased polarity is consistent with the structural addition of the para-hydroxyl group on the dichlorophenyl ring. In comparative pharmacological assays, this physicochemical alteration translates to functional differences: systemic administration of polar 4-hydroxyclonidine fails to elicit a mydriatic response in rats, whereas direct intracerebroventricular (i.c.v.) administration produces a pronounced effect, confirming that the increased polarity restricts passage across the blood-brain barrier [2]. By contrast, the more lipophilic parent compound clonidine readily crosses the blood-brain barrier after systemic administration.

LogP Blood-Brain Barrier Penetration Physicochemical Characterization Chromatographic Retention

High-Value Application Scenarios for 4-Hydroxy Clonidine Hydrochloride (CAS 86861-28-1) in Scientific and Industrial Settings


Immunoassay Specificity Validation and Method Development for Clonidine Quantification

Given that 4-hydroxyclonidine cross-reacts with clonidine antibodies as potently as the parent drug, while other metabolites such as 2,6-dichlorophenylguanidine do not cross-react at all, this compound is an essential reference standard for validating the specificity of radioimmunoassays (RIA) and ELISA kits used in therapeutic drug monitoring and pharmacokinetic studies of clonidine [1][2]. The inclusion of pure 4-hydroxyclonidine hydrochloride in assay validation panels enables laboratories to confirm that their extraction protocols (such as the alkaline plasma solvent extraction method) adequately separate the metabolite from the parent drug, preventing overestimation of plasma clonidine concentrations. This application directly stems from the cross-reactivity evidence established in Section 3, Evidence Item 1.

CYP2D6 Pharmacogenetic Probe and Drug-Drug Interaction Studies

The identification that CYP2D6 accounts for approximately two-thirds of clonidine 4-hydroxylation activity in human liver microsomes positions 4-hydroxyclonidine as a specific biomarker for CYP2D6 function [1][2]. Researchers investigating CYP2D6 pharmacogenetics—particularly in special populations such as pregnant women where CYP2D6 activity is known to increase—can utilize 4-hydroxyclonidine hydrochloride as an analytical standard to quantify the extent of clonidine metabolism and assess inter-individual variability in CYP2D6-mediated clearance. This application is uniquely supported by the metabolic pathway evidence presented in Section 3, Evidence Item 4.

Blood-Brain Barrier Penetration Studies and CNS Drug Delivery Research

The physicochemical differentiation of 4-hydroxyclonidine—specifically its increased polarity relative to clonidine and its demonstrated inability to cross the blood-brain barrier after systemic administration—makes this compound a valuable tool for studying the relationship between molecular polarity and CNS drug penetration [1][2]. In preclinical pharmacology research, 4-hydroxyclonidine hydrochloride can serve as a negative control for centrally-mediated α2-adrenergic effects when administered systemically, or as a positive control for direct central effects when administered intracerebroventricularly, enabling researchers to dissect peripheral versus central mechanisms of action. This application derives directly from the physicochemical and pharmacological evidence in Section 3, Evidence Items 2, 3, and 5.

LC-MS/MS Method Development for Clonidine Metabolite Profiling

In bioanalytical laboratories developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for comprehensive clonidine metabolite profiling, 4-hydroxyclonidine hydrochloride serves as an essential reference standard for establishing chromatographic retention times, optimizing MS/MS transitions, and constructing calibration curves for accurate metabolite quantification [1]. Given that 4-hydroxyclonidine is the primary human metabolite of clonidine, accounting for less than 10% of an administered dose in urine, its reliable detection and quantification require a high-purity analytical standard with defined physicochemical properties. The differential chromatographic behavior arising from the compound's increased polarity relative to clonidine (see Section 3, Evidence Item 5) further necessitates a specific 4-hydroxyclonidine standard rather than relying on clonidine alone for method development.

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